(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 157692-36-9
VCID: VC0130606
InChI: InChI=1S/C9H8ClNO5/c10-5-1-7(11(13)14)9-8(2-5)16-6(3-12)4-15-9/h1-2,6,12H,3-4H2
SMILES: C1C(OC2=CC(=CC(=C2O1)[N+](=O)[O-])Cl)CO
Molecular Formula: C9H8ClNO5
Molecular Weight: 245.615

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

CAS No.: 157692-36-9

Cat. No.: VC0130606

Molecular Formula: C9H8ClNO5

Molecular Weight: 245.615

* For research use only. Not for human or veterinary use.

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol - 157692-36-9

Specification

CAS No. 157692-36-9
Molecular Formula C9H8ClNO5
Molecular Weight 245.615
IUPAC Name (7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Standard InChI InChI=1S/C9H8ClNO5/c10-5-1-7(11(13)14)9-8(2-5)16-6(3-12)4-15-9/h1-2,6,12H,3-4H2
Standard InChI Key MGLATQBXHTZVGI-UHFFFAOYSA-N
SMILES C1C(OC2=CC(=CC(=C2O1)[N+](=O)[O-])Cl)CO

Introduction

Chemical Identity and Properties

Basic Identification

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with distinct structural and chemical characteristics. It belongs to the benzodioxin family of compounds, which are characterized by their fused heterocyclic structure containing two oxygen atoms. The compound is officially registered with CAS number 157692-36-9, providing a unique identifier in chemical databases worldwide. This registration facilitates scientific research tracking and regulatory compliance for laboratories and institutions working with this substance. The compound's molecular formula is C9H8ClNO5, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific configuration.

Physical and Chemical Properties

The compound has a molecular weight of 245.615 g/mol, placing it in the medium-sized range for organic molecules. Based on its structure, the compound is expected to exhibit limited water solubility due to its aromatic nature and hydrophobic chloro substituent, though the presence of the hydroxyl group may enhance its solubility in polar solvents compared to completely nonpolar aromatics. The compound likely appears as a crystalline solid at room temperature, with specific melting and boiling points that would need to be determined through experimental analysis. The standard InChI notation (InChI=1S/C9H8ClNO5/c10-5-1-7(11(13)14)9-8(2-5)16-6(3-12)4-15-9/h1-2,6,12H,3-4H2) and InChIKey (MGLATQBXHTZVGI-UHFFFAOYSA-N) provide standardized representations of its structure for computational chemistry applications.

PropertyValue
CAS Number157692-36-9
Molecular FormulaC9H8ClNO5
Molecular Weight245.615 g/mol
IUPAC Name(7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
SMILES NotationC1C(OC2=CC(=CC(=C2O1)N+[O-])Cl)CO
Synonym7-CHLORO-2-HYDROXYMETHYL-5-NITROBENZODIOXANE

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol likely involves multiple chemical transformations that require precise control of reaction conditions and careful selection of reagents. Based on general organic synthetic methodologies for similar compounds, the production process would involve starting with appropriate precursors that already contain some of the key structural elements. Potential starting materials could include chlorinated benzene derivatives, which would undergo a series of reactions including nitration, oxidation, and cyclization steps to form the final benzodioxin structure. The hydroxymethyl group would be incorporated either during the cyclization process or as a subsequent modification to the formed benzodioxin ring system.

Reaction Conditions and Catalysts

The synthesis of this compound typically requires specific catalysts or controlled reaction conditions to achieve the desired selectivity and yield. Depending on the synthetic route chosen, catalysts might include transition metal complexes, acids, or bases that facilitate particular transformations. The reaction conditions must be carefully monitored and controlled to prevent unwanted side reactions or degradation of sensitive intermediates. Temperature, solvent selection, reaction time, and reagent concentrations all play crucial roles in determining the success of the synthesis. In some cases, enzymes may be employed as biocatalysts, particularly for stereoselective transformations or when working with similar compounds in biological systems.

Purification Techniques

After synthesis, the compound must undergo purification to remove reaction by-products, unreacted starting materials, and other impurities. Common purification techniques for this type of compound would include recrystallization, column chromatography, and potentially preparative HPLC for achieving high purity levels. Commercial suppliers typically offer the compound with purity levels around 96%, which is suitable for most research applications. The purification process is critical for ensuring the reliability of subsequent research results, as impurities could interfere with biological assays or chemical reactions in which the compound is used.

Research Applications

Chemical Probe Development

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol could serve as a starting point for developing chemical probes used in biological research. The hydroxymethyl group provides a convenient handle for attaching reporter groups, such as fluorescent tags, affinity labels, or photoactivatable moieties. Such modified versions could be used to study protein-ligand interactions, identify binding partners in complex biological systems, or visualize the distribution of potential targets in cells or tissues. The development of such chemical probes would contribute to understanding fundamental biological processes and potential therapeutic targets.

Material Science Applications

Beyond biological applications, compounds with similar structures to (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol have found uses in material science. The hydroxymethyl group could serve as a point of attachment for incorporating the compound into polymers or other materials. The electron-rich benzodioxin system combined with electron-withdrawing nitro and chloro groups creates an interesting electronic distribution that might confer useful optical or electronic properties to materials incorporating this structure. Potential applications could include sensors, electronic materials, or specialty polymers with unique properties.

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